![molecular formula C20H16N4O B1383859 (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone CAS No. 2089391-67-1](/img/structure/B1383859.png)
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone
Übersicht
Beschreibung
The compound “(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone” is a derivative of aminopyrazole . Aminopyrazole derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized through a multistep process . This involved Friedlander condensation of this synthon with reactive methylenes to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the structure of 1H-pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines has been analyzed . The absorption and emission spectra of these compounds were measured, and it was observed that the absorption and emission depend on the substituent at the C-6 and C-7 position of the pyridine ring in the naphthyridines skeleton .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, all the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives of pyrazolo[3,4-b]pyridine, closely related to (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone, has demonstrated significant antimicrobial activities. For instance, a study by Kumar et al. (2012) synthesized a series of compounds, including 3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group exhibited particularly high antimicrobial effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antiviral Activity
Another application area is antiviral drug development. For example, Attaby et al. (2006) worked on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound structurally similar to the one , demonstrating its potential as a precursor for creating heterocyclic compounds with antiviral properties. These compounds showed cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antibacterial Screening
Maqbool et al. (2014) explored the antibacterial properties of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, closely related to the compound of interest. These compounds were found to be effective antibacterial agents, demonstrating the potential of pyrazolo[3,4-b]pyridine derivatives in combating bacterial infections (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Wirkmechanismus
Target of Action
The primary targets of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone are currently unknown. This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied and found to have diverse biological activities.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . The exact nature of these interactions would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could affect similar biochemical pathways. These compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways.
Result of Action
Related 1h-pyrazolo[3,4-b]pyridines have shown a range of biological activities, including antitumor activity . The exact effects would depend on the compound’s specific targets and mode of action.
Zukünftige Richtungen
The future directions in the study of similar compounds involve further exploration of their potential as TRK inhibitors . Moreover, the development of novel fluorescent molecules as chemosensors for the detection of chemically, biologically, and environmentally important functional molecules has received much attention in recent years .
Biochemische Analyse
Biochemical Properties
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), phosphodiesterase-4, and NAD(P)H oxidases . These interactions are primarily inhibitory, leading to the modulation of various biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammatory responses and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as an inhibitor for several enzymes, including cycline-dependent kinase1 and xanthine oxidase . These inhibitory actions result in the downregulation of enzyme activity, leading to altered biochemical pathways and cellular responses. Furthermore, this compound can induce changes in gene expression, particularly those related to inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of dosage optimization for safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes such as xanthine oxidase and NAD(P)H oxidases, leading to changes in the production of reactive oxygen species and other metabolites. These interactions play a crucial role in the compound’s overall biochemical and therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The distribution of this compound within the body is crucial for its pharmacokinetic properties and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise interactions with target biomolecules. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-17(19(25)14-8-4-2-5-9-14)18(21)16-12-22-24(20(16)23-13)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBUUQOULNLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




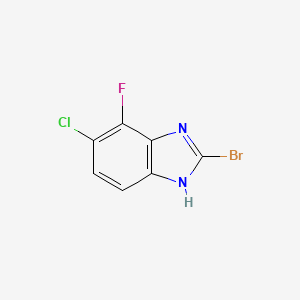

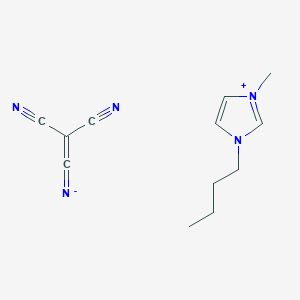
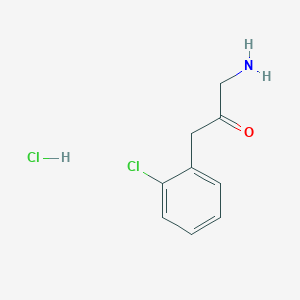
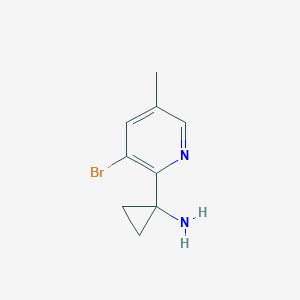

![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
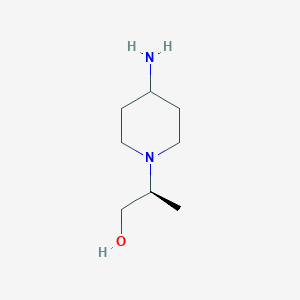
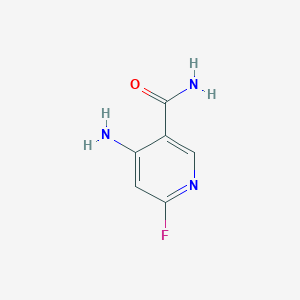
![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)